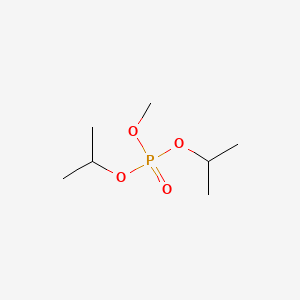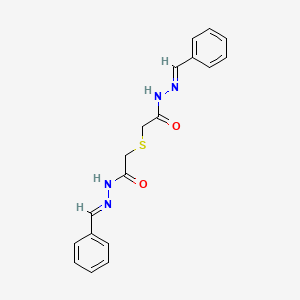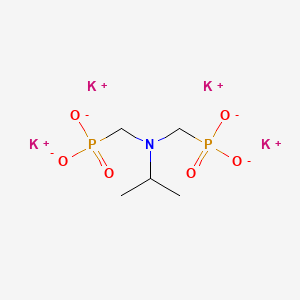
4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring and a crotonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid typically involves multiple steps. One common method includes the reaction of 2-oxoimidazolidin-1-yl ethylamine with crotonic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 2-hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate .
Uniqueness
What sets 4-Oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)isocrotonic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
86218-08-8 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H13N3O4/c13-7(1-2-8(14)15)10-3-5-12-6-4-11-9(12)16/h1-2H,3-6H2,(H,10,13)(H,11,16)(H,14,15)/b2-1- |
InChI Key |
FROXAXDNCMRIDL-UPHRSURJSA-N |
Isomeric SMILES |
C1CN(C(=O)N1)CCNC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



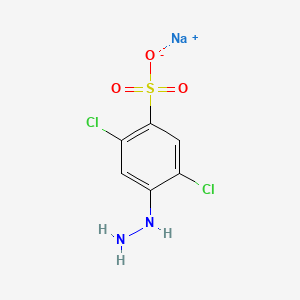
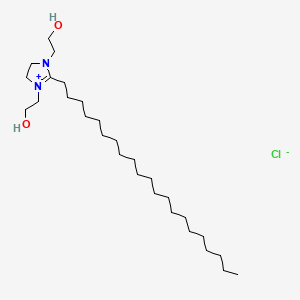


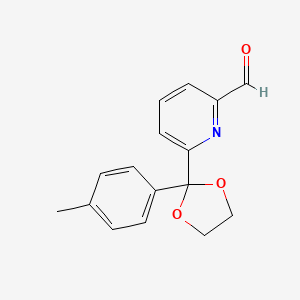
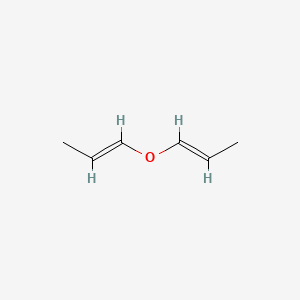


![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
